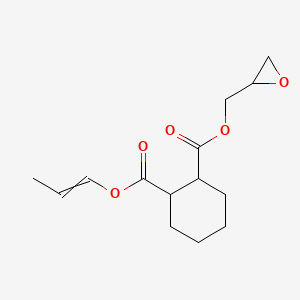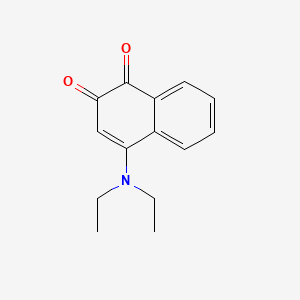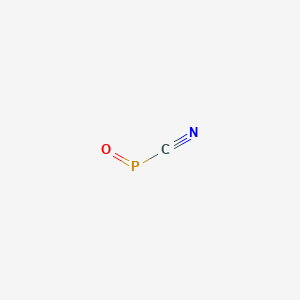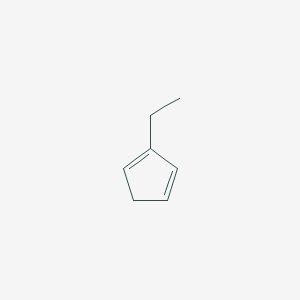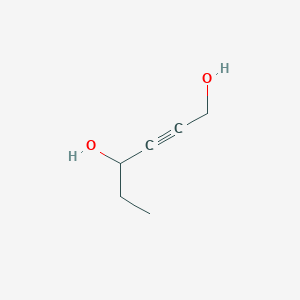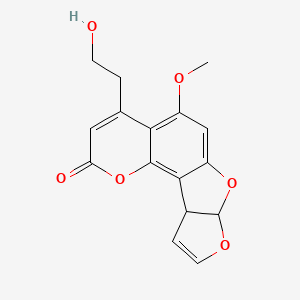![molecular formula C7H14N2OS2 B14700230 Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- CAS No. 24171-17-3](/img/structure/B14700230.png)
Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- is an organic compound with the molecular formula C7H14N2OS2 and a molecular weight of 206.33 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a dimethylamino thioxomethylthio group. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- typically involves the reaction of morpholine with dimethylamine and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may involve multiple steps, including purification and crystallization, to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted morpholine derivatives .
Applications De Recherche Scientifique
Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides, rubber chemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s thioxomethylthio group plays a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog without the dimethylamino thioxomethylthio group.
Thiocarbamates: Compounds with similar sulfur-containing functional groups.
Dimethylamine Derivatives: Compounds containing the dimethylamino group.
Uniqueness
Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- is unique due to its combination of a morpholine ring with a dimethylamino thioxomethylthio group, which imparts distinct chemical and biological properties. This makes it valuable in various applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
24171-17-3 |
|---|---|
Formule moléculaire |
C7H14N2OS2 |
Poids moléculaire |
206.3 g/mol |
Nom IUPAC |
morpholin-4-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C7H14N2OS2/c1-8(2)7(11)12-9-3-5-10-6-4-9/h3-6H2,1-2H3 |
Clé InChI |
VVVIBEBOVMIUSK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)SN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



